molecular formula C18H18BrN5O2 B2603923 8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-31-4

8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2603923
CAS No.: 887467-31-4
M. Wt: 416.279
InChI Key: WCSUQTAYJAVOCZ-UHFFFAOYSA-N
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Description

8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromophenyl group, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromophenyl position.

Scientific Research Applications

8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a therapeutic agent due to its biological activity.

    Medicine: Explored for its potential use in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-(4-bromophenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)13-7-5-12(19)6-8-13/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSUQTAYJAVOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Br)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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